2,4-Dichlorophenethyl alcohol

Description

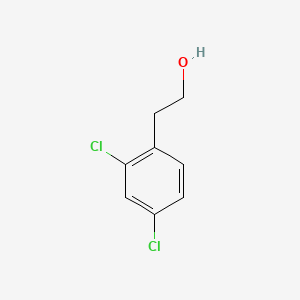

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJGKPVJAALUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370122 | |

| Record name | 2,4-Dichlorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81156-68-5 | |

| Record name | 2,4-Dichlorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichlorophenethyl Alcohol via Ketone Reduction

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2,4-Dichlorophenethyl alcohol from its precursor, 2,4-dichloroacetophenone. The core of this transformation is the selective reduction of a ketone functional group to a secondary alcohol. We will delve into the chemical principles, mechanistic pathways, and a detailed, field-tested experimental protocol centered around the use of sodium borohydride (NaBH₄), a mild and selective reducing agent. This document is designed for researchers, chemists, and drug development professionals, offering practical insights into reaction execution, monitoring, product isolation, and characterization, while upholding the highest standards of laboratory safety.

Foundational Principles: The Chemistry of Ketone Reduction

The conversion of 2,4-dichloroacetophenone to this compound is a classic example of nucleophilic addition to a carbonyl group. This transformation is fundamental in organic synthesis, enabling the creation of valuable alcohol intermediates from readily available ketones.

The Strategic Choice of Reducing Agent: Sodium Borohydride (NaBH₄)

While numerous reagents can reduce ketones, sodium borohydride (NaBH₄) offers a compelling combination of selectivity, safety, and efficiency for this particular synthesis. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is a milder agent that selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups like esters or amides under standard conditions.[1][2] Its ease of handling and compatibility with protic solvents like methanol and ethanol make it a preferred choice for both laboratory-scale and larger-scale syntheses.[2]

Unveiling the Reaction Mechanism

The reduction process occurs via a well-established two-step mechanism:

-

Nucleophilic Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex, on the electrophilic carbon of the ketone's carbonyl group.[1] This concerted step forms a new carbon-hydrogen bond and breaks the C=O pi bond, resulting in a tetra-alkoxyborate intermediate.

-

Protonation/Workup: The intermediate alkoxide is then protonated to yield the final secondary alcohol. This proton is typically supplied by the alcoholic solvent during the reaction or, more definitively, during an acidic workup step after the initial reduction is complete.[1][3]

The overall chemical transformation is depicted below.

Caption: Chemical pathway for the reduction of 2,4-dichloroacetophenone.

Stoichiometric Considerations

Theoretically, one mole of sodium borohydride can provide four hydride ions, capable of reducing four moles of the ketone. However, in practice, a molar excess of NaBH₄ is employed.[3][4] This ensures the reaction proceeds to completion by compensating for any reagent decomposition due to reaction with the solvent and accounting for the reaction kinetics. A typical protocol may use 1.2 to 2 equivalents of NaBH₄ relative to the ketone.

A Validated Experimental Protocol

This section details a robust, step-by-step methodology for the synthesis, workup, and isolation of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Typical Quantity (for 10 mmol scale) | Purpose |

| 2,4-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 | 1.89 g (10.0 mmol) | Starting Material |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.57 g (15.0 mmol, 1.5 eq) | Reducing Agent |

| Methanol (anhydrous) | CH₃OH | 32.04 | 25 mL | Solvent |

| Hydrochloric Acid (3M Aqueous) | HCl | 36.46 | ~10 mL | Quenching/Workup |

| Diethyl Ether (or Ethyl Acetate) | (C₂H₅)₂O | 74.12 | 3 x 20 mL | Extraction Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | Drying Agent |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | 58.44 | 20 mL | Washing Agent |

Step-by-Step Synthesis Workflow

The following workflow provides a clear sequence of operations from setup to final product isolation.

Caption: Step-by-step workflow for the synthesis and isolation.

Detailed Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.89 g (10.0 mmol) of 2,4-dichloroacetophenone in 25 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5°C.

-

Addition of Reducing Agent: Carefully add 0.57 g (15.0 mmol) of sodium borohydride in small portions over 10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid temperature increase.[3]

-

Reaction Progression: Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

-

Monitoring (Optional but Recommended): The reaction's progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting ketone spot indicates completion.[5]

-

Quenching the Reaction: Once the reaction is complete, cool the flask back down in an ice bath. Slowly and carefully add 10 mL of 3M HCl dropwise to quench the excess sodium borohydride. Safety Note: This process evolves hydrogen gas and must be performed in a well-ventilated fume hood.[3]

-

Workup and Isolation: a. Transfer the mixture to a separatory funnel. b. Add 20 mL of diethyl ether and 20 mL of water. Shake the funnel gently, venting frequently. Allow the layers to separate. c. Collect the organic (top) layer. Extract the aqueous layer two more times with 20 mL portions of diethyl ether.[3][6] d. Combine all organic extracts and wash them once with 20 mL of brine. The brine wash helps to remove residual water and inorganic salts from the organic phase. e. Dry the combined organic layer over anhydrous sodium sulfate for 15-20 minutes.[3] f. Decant or filter the dried solution into a pre-weighed round-bottom flask. g. Remove the solvent using a rotary evaporator to yield the crude this compound, which may be a pale yellow oil or a low-melting solid.

Product Characterization and Purity Assessment

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

-

Infrared (IR) Spectroscopy: The most telling evidence of a successful reduction is the disappearance of the sharp carbonyl (C=O) peak from the starting ketone (typically ~1690 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the product's spectrum (typically ~3200-3500 cm⁻¹).[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum of the product will show characteristic signals, including a triplet for the benzylic CH₂ group, a triplet for the CH₂OH group, and a multiplet for the aromatic protons, confirming the structure of 2-(2,4-dichlorophenyl)ethanol.[7]

-

Yield Calculation:

-

Theoretical Yield (g): (moles of limiting reactant) × (molar mass of product)

-

Percent Yield (%): (actual yield (g) / theoretical yield (g)) × 100

-

Safety and Hazard Management

A commitment to safety is paramount. All operations should be conducted in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Chemical | Primary Hazards | PPE Recommendations |

| 2,4-Dichloroacetophenone | Harmful if swallowed, causes skin irritation and serious eye damage.[8] | Nitrile gloves, safety goggles, lab coat.[8] |

| Sodium Borohydride | Water-reactive, releasing flammable gases.[9] Toxic if swallowed or in contact with skin. Causes severe burns.[10] | Nitrile gloves, safety goggles, lab coat. Handle away from water and acids.[9] |

| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. | Nitrile gloves, safety goggles, lab coat. Use in a well-ventilated fume hood. |

| Diethyl Ether | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. | Nitrile gloves, safety goggles, lab coat. Work in a fume hood away from ignition sources. |

| Hydrochloric Acid (3M) | Causes severe skin burns and eye damage. May cause respiratory irritation. | Neoprene or nitrile gloves, chemical splash goggles, lab coat. |

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. scribd.com [scribd.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. This compound | C8H8Cl2O | CID 2734099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Properties of 2,4-Dichlorophenethyl Alcohol

Introduction

In the landscape of chemical research and development, a precise understanding of a compound's physicochemical properties is the bedrock upon which its potential applications are built. This guide provides a detailed technical overview of 2,4-Dichlorophenethyl alcohol (CAS: 81156-68-5), a chlorinated phenethyl alcohol derivative. While its isomer, 2,4-dichlorobenzyl alcohol, is widely recognized for its antiseptic properties, this compound presents a different profile, primarily serving as a specialized research chemical and organic intermediate.

This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive reference, moving from fundamental identification and core properties to detailed analytical methodologies. The causality behind experimental choices is explained to offer not just data, but actionable, field-proven insights for laboratory application.

Chemical Identity and Molecular Structure

Unambiguous identification is the first step in any chemical analysis. This compound is structurally defined by a dichlorinated phenyl group attached to an ethanol backbone. This structure imparts a combination of lipophilic (due to the aromatic ring and chlorine atoms) and hydrophilic (due to the terminal hydroxyl group) characteristics.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(2,4-dichlorophenyl)ethanol | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 81156-68-5 | [1] |

| Molecular Formula | C₈H₈Cl₂O | [1] |

| Molecular Weight | 191.05 g/mol | [1] |

| InChI Key | JIJGKPVJAALUQQ-UHFFFAOYSA-N |

| Canonical SMILES | OCCc1ccc(Cl)cc1Cl | |

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for specific applications. This compound is a liquid at ambient temperature, a key distinction from its solid isomer, 2,4-dichlorobenzyl alcohol.

Table 2: Summary of Physicochemical Data

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Physical State | Colorless to almost colorless clear liquid | 20 °C | |

| Boiling Point | 119 °C | at 0.8 mmHg | |

| Density | 1.321 g/mL | at 25 °C | |

| Refractive Index | 1.566 | 20 °C, D-line | |

| LogP (XLogP3) | 2.8 | Computed | [1] |

| pKa | ~16 | Estimated |

| Solubility | Insoluble in water; Soluble in organic solvents | Estimated | |

Discussion of Properties

-

Lipophilicity (LogP): The computed octanol-water partition coefficient (LogP) of 2.8 indicates that this compound is moderately lipophilic.[1] This suggests it will have poor solubility in water but good solubility in organic solvents such as ethanol, methanol, and chlorinated solvents. This property is critical for selecting appropriate solvent systems for synthesis, purification, and analytical method development.

-

Acidity (pKa): As a primary alcohol, the hydroxyl proton is not significantly acidic. Its pKa is estimated to be around 16, similar to that of ethanol. This means the compound will remain in its neutral, protonated form under all but the most strongly basic conditions.

-

Physical State and Thermal Properties: The compound exists as a liquid with a relatively high boiling point, even under reduced pressure. Its classification as a combustible liquid necessitates appropriate storage away from ignition sources.

Spectroscopic and Spectrometric Profile

Spectroscopic analysis is essential for structural elucidation and confirmation of identity. The following sections describe the expected spectral characteristics based on the molecule's structure and available data.

-

Mass Spectrometry (MS): In a typical electron ionization mass spectrum (GC-MS), the fragmentation pattern is key to identification. The molecular ion peak [M]+• would be expected around m/z 190, with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms. Key fragment ions reported in the NIST database include peaks at m/z 159, 161 ([M-CH₂OH]+), 130, and 125, which correspond to logical cleavages of the ethyl alcohol side chain and subsequent rearrangements.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be characterized by distinct regions. The aromatic region (approx. 7.0-7.5 ppm) would show complex splitting patterns for the three protons on the dichlorinated ring. Two triplets would be expected for the aliphatic protons of the ethyl chain (-CH₂-CH₂-), likely around 2.9 ppm and 3.8 ppm, respectively, coupled to each other. A broad singlet for the hydroxyl (-OH) proton would also be present, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals: three for the substituted aromatic carbons (C-Cl, C-C), three for the aromatic carbons bearing protons (C-H), and two for the aliphatic carbons of the ethyl chain. Spectral data for ¹³C NMR is available for reference on databases like SpectraBase.[2]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorption bands include:

-

A broad O-H stretch around 3200-3600 cm⁻¹.

-

Aromatic C-H stretches just above 3000 cm⁻¹.

-

Aliphatic C-H stretches just below 3000 cm⁻¹.

-

Aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.

-

A C-O stretch around 1050-1150 cm⁻¹.

-

C-Cl stretches in the fingerprint region, typically below 800 cm⁻¹.

-

Analytical Methodologies

The following protocols are designed as self-validating systems for the routine analysis of this compound, ensuring both identity and purity are accurately determined.

Caption: General analytical workflow for this compound.

Protocol 4.1: Purity Determination by Gas Chromatography (GC-FID)

-

Principle: Gas chromatography is the method of choice due to the compound's volatility and thermal stability. A Flame Ionization Detector (FID) is used for its robust, linear response to hydrocarbons, allowing for accurate quantification of purity by area percent.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol to create a ~2 mg/mL stock solution.

-

Instrument Parameters:

-

GC System: Agilent 8890 or equivalent.

-

Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column phase is chosen for its excellent separation of semi-polar aromatic compounds.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL, split ratio 50:1.

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

Detector: FID at 300 °C.

-

-

Data Analysis: The purity is calculated on an area percent basis. The area of the main peak is divided by the total area of all integrated peaks in the chromatogram.

-

-

System Suitability: A successful run will show a sharp, symmetrical peak for the main component with a stable baseline. The retention time should be consistent across injections.

Protocol 4.2: Identity Confirmation by GC-Mass Spectrometry (GC-MS)

-

Principle: This technique confirms the identity of the compound analyzed by GC-FID. The gas chromatograph separates the components of the sample, and the mass spectrometer generates a mass spectrum for the eluting peak, which serves as a molecular fingerprint.

-

Methodology:

-

Sample Preparation: Use the same stock solution prepared for the GC-FID analysis.

-

Instrument Parameters:

-

GC System: Same as Protocol 4.1.

-

MS System: Agilent 5977 or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The mass spectrum of the primary peak is compared against a reference library (e.g., NIST). The fragmentation pattern must match the known spectrum for this compound, confirming its identity.[1]

-

Applications and Safety Considerations

-

Applications: Unlike its well-known antiseptic isomer, documented applications for this compound are sparse. Its primary role is that of a research chemical and an intermediate in organic synthesis. A study has investigated its selective electrocatalytic dehalogenation, suggesting potential utility in environmental chemistry or as a model compound for studying dechlorination reactions.

-

Safety and Handling:

-

Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety glasses with side-shields and chemical-resistant gloves.

-

Storage: this compound is classified as a combustible liquid and should be stored in a cool, well-ventilated area away from heat and open flames.

-

Toxicology: Specific toxicological data for this compound is not widely available. Standard precautions for handling chlorinated aromatic compounds should be observed. It is imperative to consult the material's Safety Data Sheet (SDS) provided by the supplier before handling.

-

Conclusion

This compound is a distinct chemical entity with a well-defined set of physicochemical properties. Its liquid state, moderate lipophilicity, and characteristic spectral profile differentiate it from other related compounds. The analytical protocols detailed in this guide provide a robust framework for its quality control and identification. While its applications are currently limited to the research sphere, a thorough understanding of its fundamental chemical nature is crucial for any future exploration of its potential.

References

An In-depth Technical Guide to 2,4-Dichlorophenethyl Alcohol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenethyl alcohol, with the CAS Number 81156-68-5 , is a halogenated aromatic alcohol.[1] Its molecular structure consists of a phenethyl alcohol backbone substituted with two chlorine atoms at the 2 and 4 positions of the benzene ring. This substitution pattern significantly influences the compound's physicochemical properties and potential biological activity. The molecular formula of this compound is C8H8Cl2O, and it has a molecular weight of 191.05 g/mol .[1] This guide provides a comprehensive overview of its synthesis, analytical characterization, potential applications in drug development, and safety considerations.

Molecular Structure and Properties

The structure of this compound is fundamental to its chemical behavior. The presence of the hydroxyl group allows for esterification and etherification reactions, while the dichlorinated benzene ring is susceptible to various aromatic substitution reactions. The chlorine atoms are electron-withdrawing, which can affect the reactivity of the aromatic ring and the acidity of the hydroxyl proton.

Caption: Molecular structure of this compound.

| Property | Value | Source |

| CAS Number | 81156-68-5 | [1] |

| Molecular Formula | C8H8Cl2O | [1] |

| Molecular Weight | 191.05 g/mol | [1] |

| IUPAC Name | 2-(2,4-dichlorophenyl)ethanol | [1] |

Synthesis of this compound

Method 1: Reduction of 2,4-Dichlorophenylacetic Acid

This is a common and effective method for the preparation of primary alcohols.

References

Spectroscopic Profile of 2,4-Dichlorophenethyl Alcohol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-Dichlorophenethyl alcohol (CAS No: 81156-68-5), a key intermediate in various chemical syntheses. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the chemical formula C₈H₈Cl₂O, is a substituted aromatic alcohol.[1] Accurate and comprehensive spectroscopic analysis is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide synthesizes and interprets the fundamental spectroscopic data to provide a complete analytical profile.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is essential for interpreting spectroscopic data. The key structural features of this compound that give rise to characteristic spectroscopic signals are the dichlorinated benzene ring, the ethyl alcohol side chain, and the hydroxyl group.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is characterized by signals from the aromatic protons and the aliphatic protons of the ethyl alcohol side chain.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| 3.82 | t | 2H | -CH₂-OH |

| 2.95 | t | 2H | Ar-CH₂- |

| ~1.8 | s | 1H | -OH |

Data sourced from publicly available spectral databases.

The downfield signals in the aromatic region (δ 7.1-7.4 ppm) are consistent with the presence of a substituted benzene ring. The splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent aromatic protons. The two triplets at δ 3.82 and 2.95 ppm are characteristic of the two adjacent methylene (-CH₂-) groups in the ethyl side chain. The broad singlet around δ 1.8 ppm is indicative of the hydroxyl proton, which can exchange with solvent and often appears as a broad signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~137 | Ar-C (quaternary) |

| ~133 | Ar-C (quaternary) |

| ~131 | Ar-CH |

| ~129 | Ar-C (quaternary) |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~61 | -CH₂-OH |

| ~38 | Ar-CH₂- |

Data sourced from publicly available spectral databases such as SpectraBase.[2]

The six signals in the aromatic region (δ 125-137 ppm) correspond to the six carbon atoms of the dichlorinated benzene ring. The signals for the quaternary carbons (those bonded to chlorine or the ethyl group) are typically weaker than those for the carbons bonded to hydrogen. The two signals in the aliphatic region at approximately δ 61 and 38 ppm are assigned to the methylene carbons of the ethyl alcohol side chain.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group, C-H bonds, and the aromatic ring.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad | O-H stretch (alcohol) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2940 | Medium | Aliphatic C-H stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1050 | Strong | C-O stretch (alcohol) |

| ~820 | Strong | C-Cl stretch |

Data sourced from publicly available spectral databases.[1]

The broad absorption band around 3350 cm⁻¹ is a definitive indication of the presence of a hydroxyl (-OH) group, broadened due to hydrogen bonding.[3] The absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching. The sharp peaks in the 1470-1600 cm⁻¹ region are typical for aromatic C=C bond stretching. A strong absorption around 1050 cm⁻¹ corresponds to the C-O stretching of the primary alcohol. The band around 820 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 190, 192, 194 | Varies | [M]⁺ (Molecular Ion) |

| 159, 161 | High | [M - CH₂OH]⁺ |

| 125 | High | [C₆H₃Cl₂]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

The mass spectrum of this compound will show a molecular ion peak cluster at m/z 190, 192, and 194, corresponding to the different isotopic combinations of the two chlorine atoms (³⁵Cl and ³⁷Cl). The most prominent fragmentation is the loss of the hydroxymethyl radical (•CH₂OH), resulting in a base peak cluster at m/z 159 and 161. Another significant fragment is observed at m/z 125, corresponding to the dichlorophenyl cation.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provide a cohesive and unambiguous structural confirmation of this compound. The characteristic signals and absorption bands are in excellent agreement with the proposed molecular structure. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling confident identification and utilization of this important chemical compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dichlorophenethyl Alcohol

Introduction

2,4-Dichlorophenethyl alcohol (DCPEA) is a halogenated aromatic alcohol with potential applications in the pharmaceutical and chemical industries. Its synthesis and use in further chemical transformations or as a potential active pharmaceutical ingredient (API) necessitate a thorough understanding of its physicochemical properties. Key among these are its solubility in various organic solvents and its stability under different environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering insights for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available data on related compounds and established chemical principles, providing a robust framework for handling and developing formulations containing this molecule.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various systems. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂O | --INVALID-LINK--[1] |

| Molecular Weight | 191.05 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless liquid (predicted) | Inferred from phenethyl alcohol |

| XLogP3 | 2.8 | --INVALID-LINK--[1] |

The positive XLogP3 value indicates that this compound is a lipophilic compound, suggesting a preference for non-polar environments and consequently, good solubility in organic solvents and low solubility in water.

Solubility Profile in Organic Solvents

While specific experimental data on the solubility of this compound is limited in publicly available literature, a reliable qualitative and semi-quantitative solubility profile can be predicted based on the principle of "like dissolves like" and the known solubility of its parent compound, phenethyl alcohol. Phenethyl alcohol is reported to be miscible with most organic solvents, including acetone, alcohols (ethanol, methanol), chloroform, and diethyl ether, while being only slightly soluble in water.[2][3][4] The presence of two chlorine atoms on the phenyl ring of this compound increases its lipophilicity, further enhancing its solubility in non-polar to moderately polar organic solvents.

Expected Solubility of this compound:

| Solvent | Polarity | Expected Solubility | Rationale |

| Hexane | Non-polar | High | The non-polar nature of hexane will readily solvate the lipophilic dichlorophenyl group. |

| Toluene | Non-polar | High | Similar to hexane, the aromatic nature of toluene will favor interaction with the phenyl ring. |

| Dichloromethane | Polar aprotic | Very High | The chlorinated nature of both the solute and solvent will lead to strong intermolecular interactions. |

| Ethyl Acetate | Polar aprotic | High | The ester functionality provides sufficient polarity to interact with the alcohol group, while the ethyl group maintains lipophilic character. |

| Acetone | Polar aprotic | High | The ketone group can act as a hydrogen bond acceptor for the alcohol proton, and its overall polarity is suitable for dissolving the molecule. |

| Acetonitrile | Polar aprotic | Moderate | While polar, the strong dipole of acetonitrile may not interact as favorably with the non-polar regions of the molecule compared to other solvents. |

| Ethanol | Polar protic | High | The alcohol group of ethanol can act as both a hydrogen bond donor and acceptor, leading to good miscibility. |

| Methanol | Polar protic | High | Similar to ethanol, methanol's ability to hydrogen bond will facilitate dissolution. |

| Water | Polar protic | Low | The significant non-polar surface area of the dichlorophenyl group will limit its solubility in the highly polar, hydrogen-bonded network of water. |

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, the following isothermal shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (analytical standard grade)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm PTFE syringe filter into a pre-weighed vial to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Develop and validate a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

-

Inject the filtered saturated solutions and the standard solutions into the HPLC system.

-

Determine the concentration of this compound in the saturated solutions by comparing their peak areas to the calibration curve generated from the standard solutions.

-

Data Analysis: The solubility is expressed as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Caption: Experimental workflow for solubility determination.

Stability Profile of this compound

The stability of this compound is a critical parameter for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation pathways and degradation products. Based on the chemical structure and data from related compounds, the following degradation pathways are anticipated.

Hydrolytic Stability

This compound possesses an alcohol functional group which is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, degradation may occur. The ether linkage in the related compound 2,4-dichlorophenoxyacetic acid has been shown to be susceptible to hydrolysis. While this compound lacks this ether linkage, the stability of the carbon-chlorine bonds on the aromatic ring should be considered, although these are generally stable to hydrolysis under typical pharmaceutical processing conditions.

Oxidative Stability

Primary alcohols, such as this compound, are susceptible to oxidation.[2] Common oxidizing agents can convert the alcohol to the corresponding aldehyde (2,4-dichlorophenylacetaldehyde) and further to the carboxylic acid (2,4-dichlorophenylacetic acid). The presence of atmospheric oxygen, metal ions, or peroxides can initiate and catalyze oxidative degradation. Therefore, storage under an inert atmosphere and avoidance of contact with oxidative agents is recommended.

Photostability

Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation. Upon absorption of UV light, the carbon-chlorine bonds can undergo homolytic cleavage, leading to the formation of free radicals. These radicals can then participate in a variety of secondary reactions, leading to dechlorination and the formation of other degradation products. Studies on the photodegradation of 2,4-dichlorophenol have shown that it can be degraded under UV irradiation. Therefore, it is crucial to protect this compound from light.

Thermal Stability

In the absence of other stress factors, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition may occur. The specific degradation pathway and products will depend on the temperature and the presence of other substances.

Forced Degradation Experimental Protocol

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and to identify the major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Basic Degradation:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acidic degradation, neutralizing with 0.1 M HCl.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the mixture at room temperature and monitor the degradation over time.

-

At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound in a transparent container to a light source in a photostability chamber (e.g., ICH option 1 or 2).

-

Simultaneously, keep a control sample protected from light.

-

Analyze both the exposed and control samples by HPLC at various time intervals.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).

-

Also, heat a solution of the compound under reflux.

-

Analyze samples at different time points by HPLC.

-

Analysis:

-

Use a stability-indicating HPLC method to separate the parent compound from its degradation products. An HPLC-MS system is highly recommended for the identification of the degradation products based on their mass-to-charge ratio.

-

Calculate the percentage of degradation in each stress condition.

Caption: Potential degradation pathways of this compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound based on its chemical structure and data from related compounds. It is predicted to have high solubility in a range of common organic solvents and low solubility in water. The molecule is susceptible to degradation under oxidative, photolytic, and potentially harsh acidic or basic conditions. The provided experimental protocols offer a framework for researchers to determine the precise solubility and to perform forced degradation studies, which are essential for the development of robust formulations and for ensuring the quality and safety of products containing this compound. Further experimental validation of the predicted properties is highly recommended.

References

Unveiling the Bio-Active Potential of 2,4-Dichlorophenethyl Alcohol: A Technical Guide for Drug Discovery Professionals

Preamble: Navigating the Knowns and Unbeknownsts

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. 2,4-Dichlorophenethyl alcohol presents as a molecule of interest, nestled within a family of chlorinated aromatic compounds with demonstrated biological activities. However, it is crucial to acknowledge that direct, comprehensive research on this compound itself is nascent. This guide, therefore, adopts a scientifically rigorous and pragmatic approach. We will construct a robust profile of its potential biological activities by examining its closest structural analog, 2,4-Dichlorobenzyl alcohol, and its known bioactive derivatives. This comparative analysis will provide a foundational understanding for researchers and drug development professionals, illuminating promising avenues for future investigation.

Section 1: The Structural Analogue as a Predictive Model: Insights from 2,4-Dichlorobenzyl Alcohol

To hypothesize the potential biological activities of this compound, a logical starting point is the extensive body of research on its close relative, 2,4-Dichlorobenzyl alcohol. This mild antiseptic is a well-established component in various over-the-counter throat lozenges, valued for its ability to combat bacteria and viruses associated with mouth and throat infections.[1][2]

Antimicrobial and Antiviral Efficacy

2,4-Dichlorobenzyl alcohol is recognized for its broad-spectrum antiseptic properties.[3] It is a common active ingredient in throat lozenges like Strepsils, Cofsils, and Gorpils.[1] Studies have demonstrated its effectiveness in deactivating viruses such as the respiratory syncytial virus (RSV) and SARS-CoV, although it is less effective against adenovirus or rhinovirus.[1] When combined with amylmetacresol in lozenge formulations, it has shown significant bactericidal action against a range of oropharyngeal organisms implicated in pharyngitis.[4] This combination can achieve a greater than 99.9% reduction in colony-forming units (CFUs) for all tested species within 10 minutes.[4] Furthermore, its utility has been explored in dentifrices, where it helps maintain oral hygiene by reducing harmful bacteria.[1][2]

Proposed Mechanism of Action

The precise antiseptic mechanism of 2,4-Dichlorobenzyl alcohol is not fully elucidated but is thought to involve the denaturation of external proteins and the disruption of their tertiary structures.[3] Additionally, it is believed to exhibit a local anesthetic effect through the blockade of sodium channels, contributing to the symptomatic relief of sore throats.[3][5]

Toxicological Profile

Pharmacologically, 2,4-Dichlorobenzyl alcohol is metabolized in the liver to hippuric acid and is primarily excreted through urine.[5] It exhibits low toxicity, with oral LD50 values of 2.7 g/kg in rats and 2.3 g/kg in mice.[5] However, it is classified as a substance that can cause serious eye damage and may be harmful if inhaled, underscoring the need for careful handling.[5] Prenatal development toxicity studies in rats indicated that high doses could lead to systemic toxicities in dams and developmental effects in fetuses.[6]

Section 2: Bio-Activity of this compound Derivatives: A Case Study in Antibacterial Drug Development

While direct studies on this compound are limited, a derivative, 1-[(2,4-Dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), has emerged as a compound of significant interest in the fight against antibiotic resistance.

Potent Antibacterial and Anti-Persister Activity

SPI009 was initially identified as a novel anti-persister compound capable of directly killing persister cells of the gram-negative pathogen Pseudomonas aeruginosa.[7] Persister cells are a subpopulation of dormant, antibiotic-tolerant bacteria that contribute to the recalcitrance of chronic infections. Beyond its anti-persister effects, SPI009 also demonstrates antibacterial activity against non-persister cells, suggesting its potential as an adjuvant in combination therapies.[7]

Broad-Spectrum Efficacy and Synergy with Antibiotics

Research has demonstrated the broad-spectrum activity of SPI009 when combined with various classes of antibiotics against the clinically significant ESKAPE pathogens (Enterobacter aerogenes, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, P. aeruginosa, and Enterococcus faecium), as well as Burkholderia cenocepacia and Escherichia coli.[7] A key finding is that SPI009 can re-sensitize antibiotic-resistant strains to conventional antibiotics and lower the required antibiotic concentrations.[7]

Pre-clinical Validation

The therapeutic potential of SPI009 has been further substantiated in pre-clinical models. It has shown effective inhibition and eradication of P. aeruginosa and S. aureus biofilms.[7] In a Caenorhabditis elegans infection model, the addition of SPI009 to conventional antibiotic treatment significantly improved survival rates.[7] These findings highlight the promise of developing this compound-based compounds for antibacterial combination therapies to combat chronic and resistant infections.

Section 3: Methodologies for Assessing Biological Activity

For researchers embarking on the investigation of this compound and its derivatives, the following experimental protocols provide a validated framework.

Protocol for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is fundamental for assessing the antibacterial potency of a compound.

Objective: To determine the lowest concentration of a compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a significant reduction in bacterial viability (MBC).

Materials:

-

Test compound (this compound or derivative)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

-

MBC Determination: Aliquot a small volume from the wells with no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assessment via MTT Assay

This assay is crucial for evaluating the potential toxic effects of a compound on mammalian cells.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Materials:

-

Test compound

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value from the dose-response curve.

Section 4: Visualizing the Path Forward: Experimental Workflow and Potential Mechanisms

To provide a clear visual representation of the experimental approach and potential mechanisms of action, the following diagrams are provided.

Figure 1: A generalized experimental workflow for the evaluation of this compound and its derivatives.

References

- 1. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and historical background of dichlorinated phenethyl alcohols

An In-depth Technical Guide to the Discovery and Historical Background of Dichlorinated Phenethyl Alcohols

Abstract

Dichlorinated phenethyl alcohols represent a class of chemical compounds whose historical development is intrinsically linked to the monumental advancements in synthetic organic chemistry of the early 20th century. While not heralded by a singular, landmark discovery, their emergence is a testament to the enabling power of new reactions that allowed for the targeted synthesis of substituted aromatic molecules. Initially objects of academic synthesis, these compounds have evolved into crucial intermediates and active ingredients in fields ranging from pharmacology to materials science. This guide provides a comprehensive overview of the historical context of their synthesis, the evolution of methodologies, and their modern applications, with a focus on the scientific principles that guided these developments.

Introduction: The Phenethyl Alcohol Scaffold and the Impact of Chlorination

Phenethyl alcohol, or 2-phenylethanol, is a simple aromatic alcohol widely found in nature and valued for its pleasant floral odor.[1] Its basic structure, a hydroxyl group attached to an ethyl substituent on a benzene ring, provides a versatile scaffold for chemical modification. In drug development and materials science, halogenation—specifically chlorination—of the phenyl ring is a common strategy to modulate a molecule's physicochemical properties. The introduction of one or more chlorine atoms can profoundly alter:

-

Lipophilicity: Chlorine atoms increase the molecule's affinity for nonpolar environments, which can enhance its ability to cross biological membranes.

-

Metabolic Stability: The strong carbon-chlorine bond can block sites of oxidative metabolism, increasing the compound's biological half-life.

-

Electronic Properties: As an electron-withdrawing group, chlorine alters the electron density of the aromatic ring, influencing binding interactions with biological targets.

-

Biological Activity: These modifications can induce or enhance specific pharmacological activities, such as antiseptic, antifungal, or anticonvulsant properties.[2]

This guide focuses on phenethyl alcohols featuring two chlorine substituents on the phenyl ring, exploring the historical origins and synthetic evolution of these valuable compounds.

Historical Context: The Dawn of Modern Synthetic Chemistry

The precise first synthesis of a dichlorinated phenethyl alcohol is not prominently documented in early chemical literature, suggesting it was likely achieved as a logical extension of new, powerful synthetic methods developed in the early 1900s rather than a standalone discovery. The historical background is therefore best understood by examining the invention of the key reactions that made such molecules accessible.

The Grignard Reaction (1900)

In 1900, Victor Grignard discovered that organomagnesium halides (Grignard reagents) could be prepared by reacting an organic halide with magnesium metal.[3] These reagents proved to be exceptional nucleophiles, capable of adding to carbonyl groups to form new carbon-carbon bonds—a cornerstone of modern organic synthesis. For the synthesis of a phenethyl alcohol, this reaction provided a direct route by reacting a substituted phenylmagnesium halide with ethylene oxide. This would have been one of the first conceivable pathways for creating a dichlorinated phenethyl alcohol from a dichlorobromobenzene.

The Bouveault-Blanc Reduction (1903)

Just a few years later, in 1903, Louis Bouveault and Gustave Blanc reported that esters could be reduced to primary alcohols using metallic sodium in absolute ethanol.[4] This method, known as the Bouveault-Blanc reduction, offered a robust and inexpensive way to convert carboxylic acid derivatives into alcohols. It provided a viable alternative to the Grignard reaction, allowing for the synthesis of dichlorinated phenethyl alcohols from the corresponding dichlorophenylacetic acid esters. A 1932 paper in the Journal of the American Chemical Society describes the synthesis of 3,4-dichlorophenylacetic acid, a direct precursor for this method.[5][6]

These two reactions, emerging at the turn of the 20th century, provided the foundational toolkit for chemists to begin systematically synthesizing a wide array of substituted aromatic alcohols, including dichlorinated variants.

Evolution of Synthetic Methodologies

The synthesis of dichlorinated phenethyl alcohols has evolved significantly from the classical methods of the early 20th century to the highly efficient and selective techniques used today.

Classical Synthetic Pathways

The earliest syntheses would have relied on multi-step sequences starting from dichlorinated benzene or toluene. The two most probable routes are outlined below.

Route 1: Bouveault-Blanc Reduction of a Dichlorophenylacetate Ester

This pathway involves the preparation of a dichlorophenylacetic acid, its conversion to an ester (e.g., the ethyl ester), and subsequent reduction.

-

Causality: The choice of this method was dictated by the availability of bulk starting materials and the robustness of the sodium/ethanol reduction system. It avoided the moisture-sensitive conditions required for Grignard reactions. The synthesis of the precursor, 3,4-dichlorophenylacetic acid, was documented as early as 1932.[5][6]

Caption: Classical Bouveault-Blanc reduction pathway.

Route 2: Reduction of a Dichlorinated Acetophenone Derivative

Another early approach involves the reduction of a ketone. For instance, 2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for antifungal agents, is synthesized from 2,2',4'-trichloroacetophenone. Early methods would have used metal-based reducing agents.

Modern Synthetic Methods

Contemporary methods prioritize efficiency, safety, selectivity, and sustainability.

Hydride Reductions: The discovery of powerful hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) largely supplanted the Bouveault-Blanc reduction for laboratory-scale synthesis.[1] These reagents offer milder reaction conditions and broader functional group tolerance. For example, 2-chlorophenethyl alcohol can be synthesized from 2-chlorophenylacetic acid using LiAlH₄.[1]

Catalytic Hydrogenation: For industrial-scale production, catalytic hydrogenation of precursors like substituted styrene oxides or phenylacetic acids is often preferred. This method avoids the use of stoichiometric metal reagents.

Biocatalysis and Chiral Synthesis: A major modern advancement is the use of enzymes, such as ketoreductases and alcohol dehydrogenases, for the asymmetric reduction of ketones.[7][8] This is particularly crucial for producing enantiomerically pure alcohols, which are vital as chiral building blocks for pharmaceuticals. For example, specific ketoreductases are used to synthesize (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantiomeric excess (>99% ee), a precursor for antifungal drugs like miconazole.[7]

Caption: Modern biocatalytic workflow for chiral alcohol synthesis.

Comparative Summary of Methods

| Feature | Bouveault-Blanc Reduction (Classical) | Hydride Reduction (Modern Lab) | Biocatalysis (Modern Industrial) |

| Reducing Agent | Sodium metal | LiAlH₄, NaBH₄ | Enzyme (Ketoreductase) + Cofactor |

| Solvent | Absolute Ethanol | Diethyl ether, THF | Aqueous buffer |

| Conditions | Harsh (refluxing sodium) | Mild (0 °C to room temp) | Mild (Physiological temp & pH) |

| Selectivity | Low functional group tolerance | Good functional group tolerance | Excellent chemo-, regio-, and stereoselectivity |

| Stereocontrol | None (produces racemate) | None (without chiral modifiers) | Excellent (produces single enantiomer) |

| Safety/Waste | Fire hazard, metal waste | Pyrophoric reagents, metal waste | Green, biodegradable catalyst, aqueous waste |

Documented Applications and Pharmacological Significance

The interest in dichlorinated phenethyl alcohols and their derivatives has been primarily driven by their biological activity.

-

Antifungal Drug Intermediates: One of the most significant applications is in the synthesis of imidazole-based antifungal agents. Compounds like 2-chloro-1-(2,4-dichlorophenyl)ethanol are key chiral precursors for drugs such as miconazole, econazole, and luliconazole, which are widely used to treat fungal infections.[7][8] The dichlorinated phenyl ring is a common motif in this class of antifungals, contributing to their potency.

-

Anticonvulsant Research: Certain derivatives, such as DL-dichlorophenyl alcohol amides, have been synthesized and evaluated for anticonvulsant activity.[2] Studies have shown that the incorporation of chlorine atoms into the phenyl ring can increase the potency of these compounds in preventing seizures induced by agents like pentetrazol.[2]

-

Research and Development: Dichlorinated phenethyl alcohols are also used as building blocks in broader drug discovery programs. For example, 3,4-dichlorophenethyl alcohol has been used in the synthesis of substituted benzamides investigated for their affinity to trace amine-associated receptors (TAARs), which are targets for neurological and metabolic disorders.[9]

Conclusion

The story of dichlorinated phenethyl alcohols is one of quiet, steady progress rather than revolutionary discovery. Their synthesis was made possible by the foundational reactions of Grignard and Bouveault-Blanc in the early 20th century, which opened the door to the systematic exploration of substituted aromatic compounds. Over the decades, synthetic methods have evolved from harsh, classical techniques to sophisticated, highly selective biocatalytic processes that deliver enantiomerically pure products. This evolution reflects the broader trends in organic chemistry towards greater efficiency, safety, and precision. Today, these compounds are not mere laboratory curiosities but are indispensable intermediates in the pharmaceutical industry, enabling the production of life-saving antifungal medications and serving as versatile scaffolds for the discovery of new therapeutic agents. Their history underscores the critical interplay between the development of new synthetic methods and the advancement of medicinal chemistry.

References

- 1. 2-CHLOROPHENETHYLALCOHOL | 19819-95-5 [chemicalbook.com]

- 2. WO1999050225A1 - Aminocyclohexyl ether compounds and uses thereof - Google Patents [patents.google.com]

- 3. Full text of "Dictionary Of Organic Compounds Volume Four" [archive.org]

- 4. science.gov [science.gov]

- 5. Full text of "The Preparation, Properties, Chemical Behavior, and Identification of Organic Chlorine Compounds" [archive.org]

- 6. Full text of "The Preparation Properties Chemical Behavior And Indentification Of Organic Chlorine Compounds" [archive.org]

- 7. US9452980B2 - Substituted benzamides - Google Patents [patents.google.com]

- 8. utm.mx [utm.mx]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

A Guide to 2,4-Dichlorophenethyl Alcohol: A Versatile Intermediate in Modern Synthesis

Abstract

2,4-Dichlorophenethyl alcohol, a substituted phenylethyl alcohol, serves as a critical and versatile chemical intermediate in the synthesis of a wide range of organic compounds. Its unique structural features—a primary alcohol for functional group manipulation and a dichlorinated phenyl ring that imparts specific steric and electronic properties—make it a valuable building block, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the synthesis, key reactions, and principal applications of this compound. We will delve into the causality behind common synthetic transformations, including oxidation, etherification, and esterification, with a special focus on its role in the synthesis of prominent antifungal agents like Fenticonazole. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic strategies.

Introduction and Physicochemical Profile

This compound (CAS No: 81156-68-5) is an organic compound characterized by an ethanol group attached to a 2,4-dichlorinated benzene ring.[1][2] This substitution pattern is prevalent in many biologically active molecules, making the parent alcohol a strategic starting point for synthesis. The chlorine atoms modify the molecule's lipophilicity and electronic nature, influencing its reactivity and the pharmacological properties of its derivatives.

This guide will illuminate the synthetic pathways originating from this intermediate, providing both theoretical understanding and practical, field-proven protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,4-dichlorophenyl)ethanol | [1] |

| Synonyms | This compound | [2][3] |

| CAS Number | 81156-68-5 | [1][3][4] |

| Molecular Formula | C₈H₈Cl₂O | [1] |

| Molecular Weight | 191.05 g/mol | [1] |

| Appearance | Colorless to Almost colorless clear liquid | [2] |

| Purity | >97.0% (GC) | [2] |

Synthesis of this compound

The preparation of this compound typically involves the reduction of a corresponding carbonyl compound. A common and efficient strategy starts from 2,4-dichlorophenylacetic acid or its ester, which is reduced to the target primary alcohol. Alternatively, the reduction of 2-(2,4-dichlorophenyl)acetaldehyde or 1-(2,4-dichlorophenyl)ethanone derivatives can be employed.

The choice of reducing agent is critical and depends on the desired scale and selectivity.

-

For laboratory scale: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for reducing the corresponding carboxylic acid or ester.

-

For industrial scale: Catalytic hydrogenation or the use of milder, more cost-effective reducing agents like Sodium Borohydride (NaBH₄) on an aldehyde precursor is often preferred. Biocatalytic methods using ketoreductases are also emerging as a green and highly selective alternative for producing chiral variants of related structures.[5][6]

Caption: Common synthetic routes to this compound.

This compound as a Synthetic Intermediate

The reactivity of this compound is dominated by its primary hydroxyl (-OH) group, which can undergo a variety of classical alcohol reactions.[7] This functional handle allows for its seamless integration into complex molecular frameworks.

Caption: Key synthetic transformations of this compound.

Oxidation Reactions

The primary alcohol group can be selectively oxidized to either an aldehyde or a carboxylic acid.[7]

-

To Aldehyde: Using mild oxidizing agents like Pyridinium Chlorochromate (PCC) allows for the controlled conversion to 2-(2,4-dichlorophenyl)acetaldehyde. This transformation is crucial when the aldehyde functionality is required for subsequent reactions, such as Wittig olefination or reductive amination, while avoiding over-oxidation.

-

To Carboxylic Acid: Stronger oxidizing agents, such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄), will fully oxidize the alcohol to 2,4-dichlorophenylacetic acid. This acid is a valuable intermediate in its own right, notably as a precursor to the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid).[8][9]

Etherification Reactions

Ether synthesis is one of the most significant applications of this compound and its analogs, particularly in drug development. The Williamson ether synthesis and its variations are commonly employed.[10][11] In this reaction, the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide then displaces a halide from a suitable alkyl halide in an Sₙ2 reaction to form the ether linkage.[11][12] This methodology is fundamental to creating the complex ether linkages found in many active pharmaceutical ingredients (APIs).

Esterification Reactions

Standard esterification methods, such as the Fischer-Speier esterification (reaction with a carboxylic acid under acidic catalysis) or reaction with an acyl chloride or anhydride in the presence of a base, readily convert this compound into its corresponding esters.[7] These esters can be used as prodrugs, flavoring agents, or as intermediates where the hydroxyl group requires protection.

Case Study: Synthesis of the Antifungal Agent Fenticonazole

Fenticonazole is a broad-spectrum imidazole antifungal agent used for treating fungal infections.[13] Its synthesis provides an excellent example of the strategic use of a 2-(2,4-dichlorophenyl)ethanol derivative as a core intermediate.[14] While the direct precursor is often 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, the fundamental etherification step is analogous to reactions involving this compound.

The key step involves the O-alkylation (etherification) of the alcohol intermediate with 4-(phenylthio)benzyl chloride.[15][16]

Caption: Core etherification step in the synthesis of Fenticonazole.

This reaction is typically carried out in an aprotic polar solvent like DMF or DMSO. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of the alcohol, forming a highly reactive alkoxide.[15] This nucleophile then attacks the benzylic carbon of 4-(phenylthio)benzyl chloride, displacing the chloride leaving group to form the final ether product, Fenticonazole.[15][16][17] The choice of a strong base and aprotic solvent ensures the reaction proceeds efficiently.

Experimental Protocols

The following protocols are representative examples of the transformations discussed. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Oxidation to 2,4-Dichlorophenylacetic Acid

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in acetone.

-

Reagent Preparation: Prepare Jones' reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄), then cautiously diluting with water.

-

Reaction: Cool the alcohol solution in an ice bath. Add the prepared Jones' reagent dropwise from the dropping funnel, maintaining the temperature below 20°C. The color will change from orange to green.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until all starting material is consumed.

-

Workup: Quench the reaction by adding isopropanol until the orange color disappears completely. Remove the acetone under reduced pressure.

-

Extraction: Add water to the residue and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified further by recrystallization or column chromatography to yield pure 2,4-dichlorophenylacetic acid.

Protocol: General Etherification (Williamson Synthesis Model)

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of this compound (1.0 eq.) in anhydrous DMF.

-

Alkoxide Formation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at this temperature for 30-60 minutes until hydrogen gas evolution ceases.

-

Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: Cautiously quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ether by silica gel column chromatography.

Safety and Handling

This compound requires careful handling due to its potential hazards. Always consult the latest Safety Data Sheet (SDS) before use.[4][18]

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. H351: Suspected of causing cancer. H411: Toxic to aquatic life with long lasting effects. | [18] |

| Precautionary Statements | P201, P260, P264, P273, P280: Obtain special instructions, do not breathe dust, wash skin thoroughly, avoid release to the environment, wear protective gloves/clothing/eye protection. | [18] |

| First Aid | Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Ingestion: Make victim drink water (two glasses at most), avoid vomiting. Call a physician immediately. | [18] |

| Handling | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [19][20] |

| Disposal | Dispose of surplus and non-recyclable solutions via a licensed disposal company. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. | [20] |

Conclusion

This compound is a high-value intermediate whose utility is rooted in the reliable and predictable reactivity of its primary alcohol functional group. It provides a robust platform for constructing more complex molecules through fundamental organic transformations like oxidation and etherification. Its application in the synthesis of pharmaceuticals, exemplified by the pathway to Fenticonazole, underscores its importance in modern medicinal chemistry. For researchers and process chemists, a thorough understanding of its properties, synthetic routes, and reaction scope is essential for leveraging its full potential in the development of novel chemical entities.

References

- 1. This compound | C8H8Cl2O | CID 2734099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,4-Dichlorophenyl)ethanol | 81156-68-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 81156-68-5 [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 7. crab.rutgers.edu [crab.rutgers.edu]

- 8. deq.mt.gov [deq.mt.gov]

- 9. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 10. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Fenticonazole - Wikipedia [en.wikipedia.org]

- 14. Fenticonazole | C24H20Cl2N2OS | CID 51755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CN101955462B - Fenticonazole nitrate, preparation of levorotatory form and dextrorotatory form and application of levorotatory form in preparing antifungal medicaments - Google Patents [patents.google.com]

- 16. CN103349755A - Fenticonazole nitrate and synthesis process thereof - Google Patents [patents.google.com]

- 17. CN101863808B - New preparation method for important fenticonazole nitrate intermediate - Google Patents [patents.google.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Theoretical and Experimental Properties of 2,4-Dichlorophenethyl Alcohol

Abstract

In the landscape of pharmaceutical research and materials science, the rigorous characterization of novel chemical entities is paramount. 2,4-Dichlorophenethyl alcohol (CAS 81156-68-5) represents a molecule of interest due to its dichlorinated aromatic scaffold, a common motif in bioactive compounds. This guide provides an in-depth analysis of this compound, contrasting its computationally predicted (theoretical) properties with available experimental data. We delve into its physicochemical characteristics, spectroscopic profile, and propose robust, field-proven protocols for its synthesis and empirical validation. This document is designed to serve as a vital resource for researchers, enabling a foundational understanding of this compound and illustrating the critical interplay between in-silico modeling and hands-on laboratory verification in modern drug development.

Introduction and Molecular Overview

This compound, systematically named 2-(2,4-dichlorophenyl)ethanol, is an organic compound featuring a phenethyl alcohol backbone substituted with two chlorine atoms on the aromatic ring. This substitution pattern is significant, as halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. While its close structural relative, 2,4-dichlorobenzyl alcohol, is well-documented as a mild antiseptic, this compound remains a less-characterized entity.[1][2][3][4]